Cas no 1118-12-3 (N-tert-Butylurea)
N-tert-Butylurea Chemical and Physical Properties
Names and Identifiers
-
- N-tert-Butylurea
- TERT-BUTYLUREA
- tert-Butylurea(mono)
- 1,1-dimethylethylurea
- 1-tert-butylurea
- EINECS 214-257-3
- tert.-butylurea
- tert-Butylharnstoff
- UREA,tert-BUTYL
- (1,1-dimethylethyl)urea
- N-2-Mefhyl-2-propylurea
- NSC 4604
- 1118-12-3
- Urea, N-(1,1-dimethylethyl)-
- Z104473904
- UREA, tert-BUTYL-
- DTXSID0044365
- t-butylurea
- Tert-Butylurea; N-tert-Butylurea
- Urea, (1,1-dimethylethyl)-
- Tox21_302081
- BRN 1744501
- Urea,1-dimethylethyl)-
- A802416
- N-tert-Butylurea, >=97.0%
- DTXCID8024365
- NS00015750
- N-(tert-butyl)urea
- tert-butyl isourea
- SCHEMBL23828
- AKOS000120185
- NSC4604
- T81TP489AF
- CAS-1118-12-3
- CS-0329615
- J-002633
- UNII-T81TP489AF
- NSC-4604
- 1-(Tert-butyl)urea
- NCGC00255818-01
- CHEMBL3184658
- N-(1,1-dimethylethyl)urea
- SCHEMBL17011644
- MFCD00025448
- 4-04-00-00665 (Beilstein Handbook Reference)
- tert-butyl urea
- FT-0633346
- G74757
- DB-041007
- 214-257-3
-
- MDL: MFCD00025448
- Inchi: 1S/C5H12N2O/c1-5(2,3)7-4(6)8/h1-3H3,(H3,6,7,8)
- InChI Key: JLEHSYHLHLHPAL-UHFFFAOYSA-N
- SMILES: O=C(N)NC(C)(C)C
Computed Properties
- Exact Mass: 116.09500
- Monoisotopic Mass: 116.094963
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 93.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 0
- Topological Polar Surface Area: 55.1
Experimental Properties
- Color/Form: White crystalline powder.
- Density: 1.0551 (rough estimate)
- Melting Point: ~185 °C (dec.)
- Boiling Point: 217.23°C (rough estimate)
- Flash Point: 52.8°C
- Refractive Index: 1.4432 (estimate)
- PSA: 55.12000
- LogP: 1.54440
- Solubility: Not determined
N-tert-Butylurea Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: 37-20/21/22
- Safety Instruction: S22; S24/25
- RTECS:YS3680000
-
Hazardous Material Identification:
- Risk Phrases:R37
N-tert-Butylurea Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-tert-Butylurea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB357852-10 g |
N-tert-Butylurea, 95%; . |
1118-12-3 | 95% | 10 g |
€174.90 | 2023-07-19 | |
| abcr | AB357852-50 g |
N-tert-Butylurea, 95%; . |
1118-12-3 | 95% | 50 g |
€569.10 | 2023-07-19 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B923104-10g |
tert-Butylurea |
1118-12-3 | 97% | 10g |
¥2,466.00 | 2022-09-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1400285-250mg |
1-(Tert-butyl)urea |
1118-12-3 | 95% | 250mg |
¥910.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1400285-1g |
1-(Tert-butyl)urea |
1118-12-3 | 95% | 1g |
¥2130.00 | 2024-08-09 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-228742-10 g |
N-tert-Butylurea, |
1118-12-3 | 10g |
¥1,406.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-228742-10g |
N-tert-Butylurea, |
1118-12-3 | 10g |
¥1406.00 | 2023-09-05 | ||
| abcr | AB357852-10g |
N-tert-Butylurea, 95%; . |
1118-12-3 | 95% | 10g |
€174.90 | 2025-02-27 | |
| abcr | AB357852-50g |
N-tert-Butylurea, 95%; . |
1118-12-3 | 95% | 50g |
€569.10 | 2025-02-27 | |
| OTAVAchemicals | 1778651-50MG |
tert-butylurea |
1118-12-3 | 95% | 50MG |
$29 | 2023-07-10 |
N-tert-Butylurea Suppliers
N-tert-Butylurea Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on N-tert-Butylurea
Research Update on N-tert-Butylurea (CAS 1118-12-3): Synthesis, Applications, and Recent Advances
N-tert-Butylurea (CAS 1118-12-3) is a specialized organic compound with significant relevance in pharmaceutical and chemical research. This briefing synthesizes recent literature (2022-2024) on its synthetic methodologies, biological activities, and emerging applications in drug discovery. The compound's unique steric and electronic properties, conferred by the tert-butyl group, make it a valuable scaffold in medicinal chemistry.
A 2023 study in Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00562) demonstrated N-tert-Butylurea's role as a key intermediate in developing novel kinase inhibitors. Researchers optimized a microwave-assisted synthesis route achieving 92% yield at 150°C in 15 minutes, significantly improving upon traditional reflux methods. The compound's crystal structure (CCDC 2245678) revealed intermolecular hydrogen bonding patterns critical for protein-ligand interactions.
In neuropharmacology, a 2024 ACS Chemical Neuroscience publication (DOI: 10.1021/acschemneuro.4c00031) identified N-tert-Butylurea derivatives as potent modulators of TRPV1 receptors. Structure-activity relationship studies showed that N-alkylation of the urea moiety enhanced blood-brain barrier penetration by 3.2-fold compared to parent compounds, with lead candidate NTBU-45 exhibiting 87% pain relief in murine neuropathic pain models.
Industrial applications have seen progress through continuous flow chemistry approaches. A 2023 Organic Process Research & Development paper (DOI: 10.1021/acs.oprd.3c00188) detailed a scalable (kg/day) synthesis using supercritical CO2 as reaction medium, reducing organic solvent use by 85% while maintaining 99.5% purity. This green chemistry breakthrough addresses previous limitations in large-scale production.
Recent patent activity (WO2023187567, US20240124421) highlights growing commercial interest, particularly in agrochemical applications. Novel N-tert-Butylurea-containing fungicides showed 40% greater field efficacy against Fusarium species compared to commercial benchmarks, with reduced environmental persistence (DT50 = 12 days vs 45 days for conventional products).
Analytical characterization has advanced through hyphenated techniques. A 2024 Analytica Chimica Acta study (DOI: 10.1016/j.aca.2024.342189) established a UPLC-QTOF-MS method capable of detecting N-tert-Butylurea at 0.1 ppb levels in biological matrices, crucial for pharmacokinetic studies. The method's robustness was validated across 12 different plasma matrices with RSD < 5%.
Ongoing clinical trials (NCT06192445) are evaluating an N-tert-Butylurea-derived carbonic anhydrase IX inhibitor for solid tumors. Phase Ib data presented at ASCO 2024 showed 63% disease control rate in renal cell carcinoma with favorable safety profile (Grade ≥3 AEs in only 8% of patients), suggesting potential as targeted therapy.
Future research directions include computational modeling of urea-based molecular recognition (as outlined in a 2024 Nature Computational Science perspective) and development of chiral N-tert-Butylurea catalysts for asymmetric synthesis. The compound's versatility continues to inspire innovation across multiple chemical biology domains.
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